molecular formula C9H12N2OS B1437365 1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one CAS No. 1042646-34-3

1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one

Cat. No.: B1437365
CAS No.: 1042646-34-3
M. Wt: 196.27 g/mol
InChI Key: RIXYMHMADJTMEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one is a versatile small molecule scaffold with a molecular formula of C₉H₁₂N₂OS and a molecular weight of 196.27 g/mol . This compound features a piperidinone ring substituted with a thiazole moiety, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one typically involves the reaction of piperidin-4-one with a thiazole derivative under controlled conditions. One common method includes the use of thiazole-4-carboxaldehyde and piperidin-4-one in the presence of a suitable base and solvent . The reaction is usually carried out at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s thiazole moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(1,3-Thiazol-2-ylmethyl)piperidin-4-one
  • 1-(1,3-Thiazol-5-ylmethyl)piperidin-4-one
  • 1-(1,3-Benzothiazol-2-ylmethyl)piperidin-4-one

Comparison: 1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold for drug discovery .

Properties

IUPAC Name

1-(1,3-thiazol-4-ylmethyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c12-9-1-3-11(4-2-9)5-8-6-13-7-10-8/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXYMHMADJTMEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CC2=CSC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one
Reactant of Route 2
Reactant of Route 2
1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one
Reactant of Route 3
Reactant of Route 3
1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one
Reactant of Route 4
Reactant of Route 4
1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one
Reactant of Route 6
Reactant of Route 6
1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.